molecular formula C10H8ClNO B13664190 2-Chloro-7-methylquinolin-4-ol

2-Chloro-7-methylquinolin-4-ol

Cat. No.: B13664190
M. Wt: 193.63 g/mol
InChI Key: UCFZWHWMFJSXRV-UHFFFAOYSA-N
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Description

2-Chloro-7-methylquinolin-4-ol is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicine, agriculture, and industry. The presence of chlorine and methyl groups in the quinoline structure can significantly alter its chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7-methylquinolin-4-ol can be achieved through several methods. One common method involves the cyclization of aniline derivatives with malonic acid equivalents. This method typically involves the use of diethyl ethoxymethylenemalonate and aniline, followed by cyclization to form the quinoline ring .

Industrial Production Methods

Industrial production of quinoline derivatives often involves large-scale cyclization reactions using aniline and its derivatives. The reaction conditions are optimized to ensure high yield and purity of the final product. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are also employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7-methylquinolin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, amine derivatives, and various substituted quinoline compounds .

Scientific Research Applications

2-Chloro-7-methylquinolin-4-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its antimicrobial, antiviral, and anticancer properties.

    Medicine: Potential therapeutic agent for the treatment of various diseases, including malaria and cancer.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-7-methylquinolin-4-ol involves its interaction with various molecular targets and pathways. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death. In cancer research, quinoline derivatives have been shown to inhibit key signaling pathways such as PI3K/AKT/mTOR, leading to apoptosis and inhibition of cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-methylquinolin-7-ol
  • 2-Chloro-8-methylquinolin-4-amine
  • 3-(1,3,4-thiadiazol-2-yl)quinoline derivatives

Uniqueness

2-Chloro-7-methylquinolin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and methyl groups in the quinoline ring enhances its reactivity and potential therapeutic applications compared to other quinoline derivatives .

Properties

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

IUPAC Name

2-chloro-7-methyl-1H-quinolin-4-one

InChI

InChI=1S/C10H8ClNO/c1-6-2-3-7-8(4-6)12-10(11)5-9(7)13/h2-5H,1H3,(H,12,13)

InChI Key

UCFZWHWMFJSXRV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C=C(N2)Cl

Origin of Product

United States

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